molecular formula C8H6BrNS B13033990 7-Bromo-3-methylbenzo[d]isothiazole

7-Bromo-3-methylbenzo[d]isothiazole

Cat. No.: B13033990
M. Wt: 228.11 g/mol
InChI Key: WUOOMVPBFGYIRO-UHFFFAOYSA-N
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Description

7-Bromo-3-methylbenzo[d]isothiazole is a heterocyclic compound that features a benzene ring fused with an isothiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methylbenzo[d]isothiazole typically involves the bromination of 3-methylbenzo[d]isothiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

7-Bromo-3-methylbenzo[d]isothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential lead compound in drug discovery for the development of new therapeutic agents.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methylbenzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-Methylbenzo[d]isothiazole: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    7-Chloro-3-methylbenzo[d]isothiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    7-Fluoro-3-methylbenzo[d]isothiazole: Contains a fluorine atom, which can significantly alter its chemical and biological properties.

Uniqueness: 7-Bromo-3-methylbenzo[d]isothiazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can influence its biological activity. The bromine atom also affects the compound’s electronic properties, making it a valuable building block in the synthesis of more complex molecules.

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

7-bromo-3-methyl-1,2-benzothiazole

InChI

InChI=1S/C8H6BrNS/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3

InChI Key

WUOOMVPBFGYIRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=C1C=CC=C2Br

Origin of Product

United States

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